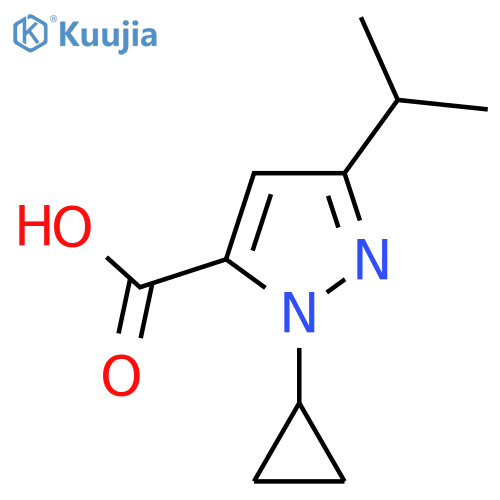

Cas no 2172252-51-4 (1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid)

1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

- EN300-1617188

- 2172252-51-4

-

- インチ: 1S/C10H14N2O2/c1-6(2)8-5-9(10(13)14)12(11-8)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,13,14)

- InChIKey: IDXVVVMXYGNFEK-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CC(C(C)C)=NN1C1CC1)=O

計算された属性

- せいみつぶんしりょう: 194.105527694g/mol

- どういたいしつりょう: 194.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 55.1Ų

1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1617188-1.0g |

1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |

2172252-51-4 | 1g |

$728.0 | 2023-06-04 | ||

| Enamine | EN300-1617188-0.5g |

1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |

2172252-51-4 | 0.5g |

$699.0 | 2023-06-04 | ||

| Enamine | EN300-1617188-0.1g |

1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |

2172252-51-4 | 0.1g |

$640.0 | 2023-06-04 | ||

| Enamine | EN300-1617188-100mg |

1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |

2172252-51-4 | 100mg |

$640.0 | 2023-09-23 | ||

| Enamine | EN300-1617188-0.25g |

1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |

2172252-51-4 | 0.25g |

$670.0 | 2023-06-04 | ||

| Enamine | EN300-1617188-0.05g |

1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |

2172252-51-4 | 0.05g |

$612.0 | 2023-06-04 | ||

| Enamine | EN300-1617188-2500mg |

1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |

2172252-51-4 | 2500mg |

$1428.0 | 2023-09-23 | ||

| Enamine | EN300-1617188-10000mg |

1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |

2172252-51-4 | 10000mg |

$3131.0 | 2023-09-23 | ||

| Enamine | EN300-1617188-250mg |

1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |

2172252-51-4 | 250mg |

$670.0 | 2023-09-23 | ||

| Enamine | EN300-1617188-1000mg |

1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |

2172252-51-4 | 1000mg |

$728.0 | 2023-09-23 |

1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid 関連文献

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acidに関する追加情報

1-Cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid: A Comprehensive Overview

1-Cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 2172252-51-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazole carboxylic acids, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and potential applications of this compound.

Chemical Structure and Synthesis: The molecular formula of 1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is C10H13NO2, with a molecular weight of 183.21 g/mol. The compound features a pyrazole ring with a cyclopropyl substituent at the 1-position and an isopropyl group at the 3-position. The carboxylic acid moiety is located at the 5-position of the pyrazole ring. This unique structural arrangement confers specific chemical and biological properties to the molecule.

The synthesis of 1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can be achieved through various routes, including cycloaddition reactions and multistep synthetic strategies. One common method involves the reaction of cyclopropylhydrazine with an appropriate acetylene derivative, followed by carboxylation to introduce the carboxylic acid group. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods, such as catalytic processes using metal complexes like palladium or copper catalysts.

Biological Properties: Pyrazole carboxylic acids have been extensively studied for their pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. 1-Cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has shown promising results in several biological assays. For instance, it has demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. Additionally, preliminary studies suggest that this compound may have potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

Mechanism of Action: The biological activities of 1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid are attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival. Specifically, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a central role in the regulation of inflammatory responses. By suppressing NF-kB activation, this compound can effectively reduce the expression of pro-inflammatory genes.

In addition to its anti-inflammatory effects, 1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has also been found to interfere with the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. This dual mechanism of action makes it a promising candidate for the development of new therapeutic agents targeting inflammatory diseases and cancer.

Clinical Potential: The therapeutic potential of 1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is currently being explored through preclinical studies. Initial results from animal models have shown that this compound can effectively reduce inflammation and alleviate symptoms in models of rheumatoid arthritis and colitis. Furthermore, it has demonstrated promising antitumor activity in xenograft models of human cancer.

To further evaluate its safety and efficacy, clinical trials are being planned to assess the pharmacokinetics, pharmacodynamics, and tolerability of 1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. These trials will provide crucial data on its potential as a novel therapeutic agent for various inflammatory conditions and cancers.

Safety Considerations: As with any new chemical entity, safety is a critical aspect of the development process for 1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. Preclinical toxicology studies have indicated that this compound has a favorable safety profile at therapeutic doses. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.

In conclusion, 1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 2172252-51-4) represents a promising lead compound in the field of medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Continued research into its mechanisms of action, safety profile, and clinical efficacy will be essential in realizing its full potential in treating inflammatory diseases and cancer.

2172252-51-4 (1-cyclopropyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid) 関連製品

- 2229457-91-2(3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid)

- 2138199-37-6(5-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol)

- 1804254-85-0(1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one)

- 2137944-08-0(2,6-Difluoro-3-(fluorosulfonyl)benzoic acid)

- 2230253-82-2(PKI-166 (hydrochloride))

- 2580239-57-0(Tert-butyl 3-amino-3-(difluoromethyl)pentanoate)

- 2229328-30-5(3-3-(methoxymethyl)furan-2-ylpropane-1-thiol)

- 1909309-11-0(3-(2,2-difluoroethyl)-3-phenylazetidine hydrochloride)

- 2138532-49-5(4-ethyl-N-methyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)

- 2172434-76-1(1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole)